molecular formula C11H12O3 B1683805 Dehydrozingerone CAS No. 22214-42-2

Dehydrozingerone

Cat. No.: B1683805
CAS No.: 22214-42-2
M. Wt: 192.21 g/mol
InChI Key: AFWKBSMFXWNGRE-ONEGZZNKSA-N
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Description

Dehydrozingerone is a natural phenolic compound isolated from ginger (Zingiber officinale). It is structurally related to curcumin, sharing half of its chemical structure. This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential therapeutic target for various diseases .

Mechanism of Action

Dehydrozingerone (DZ), a phenolic compound, is a structural half analogue of curcumin . It is isolated from ginger rhizomes and has been reported to possess various effects like anti-inflammatory, anti-microbial, antioxidant, and wound-healing properties .

Target of Action

DZ exhibits its activity by primarily targeting the cellular membranes . It also interacts with P-glycoproteins , likely acting as their substrates . The compound’s interaction with these targets leads to a variety of cellular changes.

Mode of Action

DZ possesses membrane-damaging activity, causing cytoplasmic membrane depolarization and reduction in its microviscosity . This can explain the increase in toxicity of cytostatics . DZ also increases the ATPase activity of P-glycoproteins .

Biochemical Pathways

DZ affects several biochemical pathways. It increases the expression of BAX and E-cadherin , and decreases the expression of Bcl-2 in cancer cells . These changes in gene expression can lead to various downstream effects, including the regulation of cell death and cell adhesion.

Pharmacokinetics

DZ has been found to have superior pharmacokinetic properties compared to curcumin. It was detected in the serum at higher concentrations and remained up to 3 hours after intraperitoneal injections . This suggests that DZ has improved bioavailability, which can enhance its therapeutic effects.

Result of Action

The action of DZ leads to a variety of molecular and cellular effects. It has been found to decrease cell proliferation in certain cancer cells . DZ also exhibits antioxidant activity, scavenging free radicals . Furthermore, it has antimicrobial activity, exhibiting antibacterial and antifungal effects .

Action Environment

The action, efficacy, and stability of DZ can be influenced by various environmental factors. For instance, the presence of other compounds can affect its activity. It has been found that DZ exhibits a synergistic effect when combined with known cytostatics—doxorubicin, vinblastine, and paclitaxel .

Biochemical Analysis

Biochemical Properties

DHZ interacts with several enzymes, proteins, and other biomolecules. It has been reported to significantly increase ERK and JNK levels while decreasing TNF and MMP 2 and 9 levels . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

DHZ has been found to have significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, DHZ has been shown to decrease cell proliferation of rat castration-resistant prostate cancer, PLS10 cells, via induction of the cell cycle arrest in the G1 phase in vitro .

Molecular Mechanism

At the molecular level, DHZ exerts its effects through various mechanisms. It activates ERK1/2/JNK/p38 signaling, increases the expression of HSP-27, SIRT-1, VEGF, SMA, thus facilitating the migration and proliferation of fibroblasts, angiogenesis, and decreased inflammation .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, DHZ has shown to have long-term effects on cellular function. For instance, it has been observed that angiogenesis, collagen formation, granulation tissue formation, and fibroblast proliferation were improved on days 5, 10, and 15 of diabetic wound healing .

Dosage Effects in Animal Models

In animal models, the effects of DHZ vary with different dosages. For example, in a study where DHZ was administered at 0.5 and 1 mM for 14 and 21 days in a Drosophila model of Parkinson’s Disease, it was observed that there was a significant amelioration of motor performance, and prevention of dopaminergic neuron loss, mitochondrial damage, and synapse (T-bar) failure .

Metabolic Pathways

DHZ is involved in various metabolic pathways. It has been found to decrease the levels of malondialdehyde, TNF-α, IL-1β and increase glutathione levels in wound tissue .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dehydrozingerone can be synthesized through the aldol condensation reaction between vanillin and acetone under basic conditions. The reaction typically involves the use of sodium hydroxide as a catalyst, followed by acidification to obtain the final product . The reaction conditions are as follows:

    Reactants: Vanillin and acetone

    Catalyst: Sodium hydroxide

    Solvent: Water

    Temperature: Room temperature

    Reaction Time: Several hours

Industrial Production Methods

In industrial settings, this compound can be produced using heterogeneous catalytic methods. One such method involves the use of hydrotalcite as a catalyst, which provides a high yield of this compound within a short reaction time . This method is advantageous due to its efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

Dehydrozingerone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Dehydrozingerone is structurally similar to curcumin and isoeugenol. it has unique properties that distinguish it from these compounds:

List of Similar Compounds

  • Curcumin
  • Isoeugenol
  • Zingerone

This compound’s unique combination of properties makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h3-7,13H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWKBSMFXWNGRE-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellowish, needle like crystals, sweet warm and tenacious odour
Record name Vanillylidene acetone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/709/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

slightly soluble in water, moderately soluble (in ethanol)
Record name Vanillylidene acetone
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CAS No.

1080-12-2, 22214-42-2
Record name Methyl-3-methoxy-4-hydroxystyryl ketone
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Record name Vanillylidene acetone
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Record name Dehydrozingerone
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Record name Dehydrozingerone
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Record name 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)-
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Record name 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one
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Record name VANILLYLIDENE ACETONE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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